molecular formula C16H22Br3NO3S B12570926 N-Octyl-3-(tribromomethanesulfonyl)benzamide CAS No. 327177-92-4

N-Octyl-3-(tribromomethanesulfonyl)benzamide

Cat. No.: B12570926
CAS No.: 327177-92-4
M. Wt: 548.1 g/mol
InChI Key: ZMOGXSMFNXGBJA-UHFFFAOYSA-N
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Description

N-Octyl-3-(tribromomethanesulfonyl)benzamide is a chemical compound characterized by its unique structure, which includes an octyl group, a tribromomethanesulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octyl-3-(tribromomethanesulfonyl)benzamide typically involves the reaction of 3-(tribromomethanesulfonyl)benzoic acid with octylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Octyl-3-(tribromomethanesulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzamides.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Benzoic acid derivatives.

Scientific Research Applications

N-Octyl-3-(tribromomethanesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Octyl-3-(tribromomethanesulfonyl)benzamide involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme functions or alteration of protein-protein interactions, which can have downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

327177-92-4

Molecular Formula

C16H22Br3NO3S

Molecular Weight

548.1 g/mol

IUPAC Name

N-octyl-3-(tribromomethylsulfonyl)benzamide

InChI

InChI=1S/C16H22Br3NO3S/c1-2-3-4-5-6-7-11-20-15(21)13-9-8-10-14(12-13)24(22,23)16(17,18)19/h8-10,12H,2-7,11H2,1H3,(H,20,21)

InChI Key

ZMOGXSMFNXGBJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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